

An In-depth Technical Guide to the Chemical Properties of Methyl Benzoyleacetate

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Compound of Interest

Compound Name: *Methyl 3-oxo-3-phenylpropanoate*

Cat. No.: *B1268224*

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

Methyl benzoyleacetate (CAS No: 614-27-7), a β -keto ester of significant interest in organic synthesis, serves as a versatile precursor in the production of a wide array of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the core chemical properties of methyl benzoyleacetate, with a focus on its physical characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a discussion of its prominent keto-enol tautomerism. This document aims to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Methyl benzoyleacetate, systematically named **methyl 3-oxo-3-phenylpropanoate**, is a dicarbonyl compound featuring a benzoyl group and a methyl ester functionality separated by a methylene unit. Its unique structural characteristics, particularly the presence of an active methylene group, make it a valuable intermediate in a variety of carbon-carbon bond-forming reactions. This guide will delve into the fundamental chemical and physical properties of this compound, providing a robust foundation for its application in a laboratory setting.

Physical and Chemical Properties

Methyl benzoylacetate is typically a colorless to pale yellow liquid or a low-melting solid.[\[1\]](#)[\[2\]](#) It is soluble in many common organic solvents but has limited solubility in water.[\[1\]](#) The primary identifier for this compound is CAS Registry Number 614-27-7.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Quantitative Physical Properties

A summary of the key physical properties of methyl benzoylacetate is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₃	[3] [4]
Molecular Weight	178.18 g/mol	[3] [4]
Melting Point	30-40 °C	[3]
Boiling Point	106 °C	[3]
Density	1.158 g/cm ³ at 20 °C	[3]

Note: The reported boiling point of 106 °C is likely at reduced pressure, a common practice for compounds of this molecular weight to prevent decomposition.

Spectroscopic Profile

The structural features of methyl benzoylacetate give rise to a characteristic spectroscopic signature. The presence of both keto and enol tautomers in solution can lead to more complex spectra than would be expected from a single species.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl benzoylacetate will display signals corresponding to both the keto and enol forms. In the keto form, the key signals are a singlet for the methylene protons (α -protons) adjacent to the two carbonyl groups and a singlet for the methyl ester protons. The enol form will show a characteristic singlet for the vinylic proton and a broad singlet for the enolic hydroxyl proton, which is often shifted significantly downfield due to intramolecular

hydrogen bonding. The aromatic protons for both tautomers will appear in the typical downfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also show distinct peaks for both tautomers. Key resonances for the keto form include those for the two carbonyl carbons (ketone and ester), the methylene carbon, and the methoxy carbon. The enol form will exhibit signals for the ester carbonyl, the enolic carbons (C=C), and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For the keto tautomer, characteristic strong absorptions will be observed for the C=O stretching vibrations of the ketone and the ester. The enol form will show a C=C stretching absorption and a broad O-H stretching band resulting from the intramolecularly hydrogen-bonded hydroxyl group.

Mass Spectrometry (MS)

The mass spectrum of methyl benzoylacetate will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for β -keto esters involve cleavage adjacent to the carbonyl groups. Key fragments may include the benzoyl cation and fragments resulting from the loss of the methoxy group or the entire ester functionality.[3][9]

Chemical Reactivity and Transformations

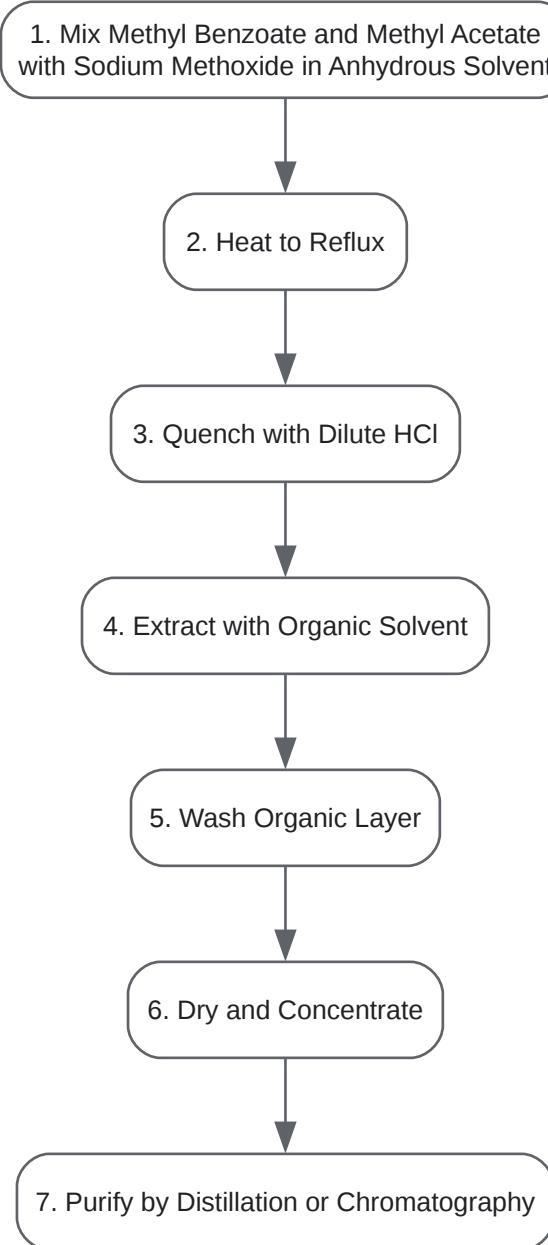
The reactivity of methyl benzoylacetate is dominated by the presence of the β -dicarbonyl system and the ester functional group.

Keto-Enol Tautomerism

A defining chemical property of methyl benzoylacetate is its existence as an equilibrium mixture of keto and enol tautomers. This tautomerism is a chemical equilibrium between two constitutional isomers that readily interconvert.[10] The enol form is stabilized by conjugation and intramolecular hydrogen bonding. The position of this equilibrium is sensitive to solvent polarity and temperature.

The tautomerization can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, followed by deprotonation at the α -carbon to form the enol.[10]



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